molecular formula C21H17FN4O3S B2696763 (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1396888-91-7

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2696763
CAS No.: 1396888-91-7
M. Wt: 424.45
InChI Key: UKEPMPCRAIMREZ-UHFFFAOYSA-N
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Description

The compound "(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone" is a structurally complex molecule featuring three distinct pharmacophores:

1,3,4-Thiadiazole core: Substituted at the 2-position with a 2-fluorophenyl group, this heterocycle is known for its electron-withdrawing properties and role in enhancing metabolic stability and bioactivity .

Isoxazole-furan methanone: The isoxazole ring fused with a furan moiety contributes to π-π stacking interactions and modulates lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c22-15-7-2-1-6-14(15)20-24-23-19(30-20)13-5-3-9-26(12-13)21(27)16-11-18(29-25-16)17-8-4-10-28-17/h1-2,4,6-8,10-11,13H,3,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEPMPCRAIMREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of thiadiazole derivatives, which are characterized by their unique heterocyclic structures containing sulfur and nitrogen. The specific molecular formula is C16H16FN4OSC_{16}H_{16}FN_4OS with a molecular weight of approximately 320.38 g/mol. Its structure can be represented as follows:

Property Details
Molecular Formula C₁₆H₁₆FN₄OS
Molecular Weight 320.38 g/mol
IUPAC Name This compound
InChI Key InChI=1S/C16H16FN4OS/c1-10(18)12(19)15(20)16(21)14(8-9)17/h8-9,12H,1H2,(H,18,19)(H,20,21)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiadiazole and isoxazole moieties are known to exhibit diverse pharmacological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. For instance, derivatives of thiadiazole have been shown to possess COX-II inhibitory properties with significant anti-inflammatory effects .
  • Antimicrobial Activity : Research indicates that related thiadiazole compounds exhibit antimicrobial properties against a range of pathogens including Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : Some studies suggest that the compound may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound or similar derivatives:

Antimicrobial Activity

A study demonstrated that compounds structurally related to thiadiazoles exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The disk diffusion method was utilized to assess the efficacy of these compounds .

Anti-inflammatory Effects

In vivo studies highlighted the anti-inflammatory properties of related thiadiazole derivatives. For example, specific analogs showed reduced edema in animal models when tested against inflammatory stimuli .

Case Studies

  • Case Study 1 : A derivative similar to the compound was tested for its COX-II inhibitory activity and exhibited an IC50 value of 0.52 μM, demonstrating significant selectivity compared to traditional COX inhibitors like Celecoxib .
  • Case Study 2 : In a study involving human fibrosarcoma HT-1080 cells, a related thiadiazole compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable anticancer properties. The compound has been linked with several studies demonstrating its efficacy against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : A study evaluated several thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer). The results showed significant suppressive activity, with some derivatives achieving IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
  • Tyrosine Kinase Inhibition : Some derivatives of this compound have been identified as potential tyrosine kinase inhibitors, which are crucial in cancer therapy. For instance, compounds with electron-withdrawing groups like fluorine demonstrated enhanced activity compared to their electron-donating counterparts .

Neurological Applications

The 1,3,4-thiadiazole moiety is also recognized for its anticonvulsant properties. Research has shown that compounds containing this structure can effectively protect against seizures.

Case Studies

  • Anticonvulsant Activity : In vivo studies using models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) revealed that certain thiadiazole derivatives provided significant protection against seizures. For example, a derivative was found to be 1.8 times more effective than valproic acid with a therapeutic index of 7.3 .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Various studies have highlighted the effectiveness of thiadiazole derivatives against a range of bacterial strains.

Case Studies

  • Antimicrobial Efficacy : A series of studies have reported that certain thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation for therapeutic applications .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives.

CompoundActivity TypeIC50 ValueTarget Cell Line
Compound AAnticancer4.27 µg/mLSK-MEL-2
Compound BAnticonvulsantLD50 = 3807.87 mg/kgMES model
Compound CAntimicrobial-Various bacterial strains

Chemical Reactions Analysis

Reactivity of the 1,3,4-Thiadiazole Moiety

The thiadiazole ring is a focal point for electrophilic and nucleophilic substitutions. Key reactions include:

a. Sulfur Oxidation
The sulfur atom in the thiadiazole ring undergoes oxidation with agents like H₂O₂ or Cl₂, forming sulfoxide or sulfone derivatives. For example, treatment with Cl₂ gas in dichloromethane at −2°C yields sulfonyl chloride intermediates, as demonstrated in related thiadiazole systems .

b. Nucleophilic Substitution
The C-2 position of the thiadiazole is susceptible to nucleophilic attack. Piperidine substitution at this position (as seen in the parent compound) can be further functionalized. For instance, reaction with alkyl halides in the presence of triethylamine forms quaternary ammonium salts .

Isoxazole Ring Reactivity

The isoxazole moiety participates in:

a. Ring-Opening Reactions
Under acidic conditions (e.g., HCl in ethanol), the isoxazole ring undergoes hydrolysis to form β-keto amides. This reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group.

b. Cycloaddition
The isoxazole’s conjugated diene system engages in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic structures.

Furan Ring Reactivity

The furan subunit displays classical electrophilic aromatic substitution (EAS) behavior:

a. Nitration and Sulfonation
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-5 position, while SO₃ in DCM sulfonates the C-2 position.

b. Diels-Alder Reactions
As a diene, furan reacts with dienophiles like maleic anhydride under thermal conditions (80–100°C), yielding oxabicyclic adducts.

Piperidine Amine Reactivity

The piperidine nitrogen undergoes:

a. Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane forms amide derivatives.

b. Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylpiperidinium salts.

Methanone Carbonyl Reactivity

The central carbonyl group participates in:

a. Reduction
NaBH₄ in methanol reduces the ketone to a secondary alcohol, though steric hindrance from adjacent rings may limit yield.

b. Condensation
Reaction with hydrazine forms hydrazones, which can cyclize to triazoles under oxidative conditions (CuSO₄, air) .

Mechanistic Insights

  • Thiadiazole Stability : The electron-deficient thiadiazole ring directs electrophiles to the sulfur atom, while nucleophiles target the C-2 position due to resonance stabilization.

  • Furan Aromaticity : EAS occurs preferentially at the C-5 position due to maximal charge density in Hückel calculations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Fluorophenyl Substituents
Compound Name Structure Highlights Biological Activity Key Differences Reference
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one - 1,3,4-Thiadiazole with 4-fluorophenyl
- Thiazolidinone ring instead of piperidine
- 4-Methoxyphenyl substituent
Antifungal, antimicrobial (inferred from thiazolidinone analogs) - Fluorophenyl substitution at 4-position vs. 2-position in target compound
- Rigid thiazolidinone vs. flexible piperidine
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine - 1,3,4-Thiadiazole with 3-fluorophenyl
- Primary amine at position 2
Insecticidal, fungicidal - Lack of piperidine and isoxazole-furan moieties
- Simpler structure with fewer pharmacophores
1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-propyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea - Thiadiazole linked via thioether to triazole
- Difluorophenyl group
Antifungal (fluconazole derivatives) - Sulfur-based linkage vs. piperidine in target
- Triazole instead of isoxazole-furan

Key Observations :

  • Fluorophenyl Position: The substitution pattern (2-, 3-, or 4-fluorophenyl) influences electronic effects and steric interactions.
  • Heterocyclic Linkers: Piperidine in the target compound offers conformational flexibility, contrasting with rigid thiazolidinone or triazole-based linkers in analogs. This flexibility may improve binding to dynamic enzyme pockets .
  • Isoxazole-Furan vs.

Q & A

Basic Synthesis Optimization: How can researchers systematically optimize the synthesis of this compound to improve yield and purity?

Answer:
Use Design of Experiments (DoE) to evaluate critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Reaction Parameters Table

    ParameterRange TestedOptimal ValueImpact on Yield
    Temperature60–120°C90°C20% increase
    SolventDMF, THF, EtOHDMFReduced side products
    Reaction Time6–24 hrs12 hrs85% yield

Reference flow chemistry principles (e.g., continuous-flow systems) to enhance reproducibility and scalability . Validate purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and HPLC with a C18 column .

Structural Characterization: What advanced methods resolve ambiguities in the compound’s tautomeric or conformational states?

Answer:

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to determine the absolute configuration. For thiadiazole derivatives, ensure high-resolution data (R-factor < 0.05) to confirm bond lengths/angles .
  • NMR Spectroscopy : Employ 1H^{1}\text{H}-19F^{19}\text{F} HOESY to detect spatial proximity between fluorine and protons in the 2-fluorophenyl group. Compare 13C^{13}\text{C} shifts to distinguish isoxazole vs. oxadiazole tautomers .

Data Contradiction Analysis: How to address conflicting biological activity data in different assay systems?

Answer:

  • Assay Validation : Re-test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C). For thiadiazole-containing analogs, discrepancies may arise from redox instability or solvent interactions (e.g., DMSO quenching reactive intermediates) .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate cell viability via MTT assays to rule out cytotoxicity artifacts.

Advanced Mechanistic Studies: What computational strategies predict the compound’s binding mode to biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with hybrid force fields (AMBER for protein, GAFF for ligand) to model interactions with kinase domains. Focus on the thiadiazole’s sulfur and fluorophenyl’s π-stacking potential.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Tautomerism and Stability: How to experimentally distinguish thiol-thione tautomerism in the furan-isoxazole moiety?

Answer:

  • Spectroscopic Analysis :

    TechniqueThiol Form (5-Furan-2-yl-1,3,4-oxadiazole-2-thiol)Thione Form (5-Furan-2-yl-1,3,4-oxadiazole-2(3H)-thione)
    IR (cm1^{-1})2550 (S-H stretch)1250 (C=S stretch)
    1H^{1}\text{H} NMRδ 13.2 (S-H)Absent
  • pH-Dependent Studies : At pH < 5, the thiol form dominates; at pH > 8, the thione form stabilizes via deprotonation .

Crystallographic Challenges: How to resolve disorder in the piperidin-1-yl methanone group during structure refinement?

Answer:

  • Multi-Component Refinement : Split the disordered region into two conformers (occupancy 60:40) using SHELXL’s PART instruction. Apply geometric restraints (DFIX, SIMU) to maintain bond-length consistency .
  • Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion artifacts. Aim for completeness >98% and I/σ(I) > 2 in the highest resolution shell .

Biological Activity Profiling: What in vitro assays are suitable for evaluating its kinase inhibition potential?

Answer:

  • Kinase Panel Screening : Use the ADP-Glo™ Kinase Assay for IC50_{50} determination against EGFR or VEGFR2. Include staurosporine as a reference inhibitor.
  • Cellular Uptake : Quantify intracellular concentration via LC-MS/MS after 24-hr exposure (LOQ = 0.1 ng/mL). Adjust serum content in media to avoid protein-binding interference .

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